3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazine
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Description
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazine is a useful research compound. Its molecular formula is C17H20N8 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.18109267 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds, such as 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine, have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Mode of Action
For instance, Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
Similar compounds have been shown to affect the dipeptidylpeptidase 4 pathway, which plays a crucial role in glucose metabolism .
Pharmacokinetics
Similar compounds have been shown to have certain properties such as solubility in dmso and methanol, which can impact their bioavailability .
Result of Action
Similar compounds have been used as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents , suggesting potential effects on glucose metabolism.
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action and stability of similar compounds .
Properties
IUPAC Name |
2-methyl-3-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-13-5-8-25(22-13)16-4-3-15(20-21-16)23-9-11-24(12-10-23)17-14(2)18-6-7-19-17/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQAEKBTRDYUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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